molecular formula C8H8BrClO B3390727 3-Bromo-2-chloro-5-methylanisole CAS No. 1208075-75-5

3-Bromo-2-chloro-5-methylanisole

Cat. No.: B3390727
CAS No.: 1208075-75-5
M. Wt: 235.50 g/mol
InChI Key: UQHDAWXOEHBLTD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylanisole is a halogenated aromatic compound featuring a methoxy group (anisole backbone) substituted with bromine, chlorine, and methyl groups at positions 3, 2, and 5, respectively. The compound likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science, where halogenated aromatics are critical for tuning electronic and steric properties .

Properties

IUPAC Name

1-bromo-2-chloro-3-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHDAWXOEHBLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-75-5
Record name 1-bromo-2-chloro-3-methoxy-5-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylanisole typically involves the halogenation of 5-methylanisole. One common method is the bromination followed by chlorination of 5-methylanisole under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Products include various substituted anisoles depending on the nucleophile used.

    Oxidation: Products include 3-bromo-2-chloro-5-methylbenzaldehyde or 3-bromo-2-chloro-5-methylbenzoic acid.

    Reduction: Products include 5-methylanisole or other dehalogenated derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylanisole depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the aromatic ring towards nucleophilic substitution. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which is an area of ongoing research.

Comparison with Similar Compounds

Positional Isomers of Halogenated Anisoles

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
5-Bromo-2-chloroanisole 16817-43-9 C₇H₆BrClO 221.48 Br (5), Cl (2), OCH₃ (1) Density: 1.631 g/mL at 25°C
3-Bromo-5-chloroanisole Not provided C₇H₆BrClO ~221.48 Br (3), Cl (5), OCH₃ (1) Likely lower symmetry vs. para isomers
5-Bromo-2-chloro-4-fluoroanisole 146447-18-9 C₇H₅BrClFO 258.47 Br (5), Cl (2), F (4), OCH₃ Similarity score: 0.79 to target
2,4-Dibromoanisole Not provided C₇H₆Br₂O 265.93 Br (2,4), OCH₃ (1) Used in environmental analysis

Key Observations :

  • Substituent Position Effects: Bromine and chlorine at ortho positions (e.g., 5-Bromo-2-chloroanisole) introduce steric hindrance and electron-withdrawing effects, reducing ring electron density. This impacts reactivity in electrophilic substitution reactions . This could enhance solubility in non-polar solvents compared to fully halogenated analogs .
  • Symmetry and Melting Points :
    • Para-substituted analogs (e.g., 2,4-Dibromoanisole) exhibit higher symmetry, often leading to higher melting points than meta- or ortho-substituted isomers .

Halogenated Benzene Derivatives with Varied Functional Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C)
α-Bromo-3,5-difluorotoluene 141776-91-2 C₇H₅BrF₂ 207.02 Br (1), F (3,5), CH₃ (1) 65
2-Chloro-5-bromoanisole 16817-43-9 C₇H₆BrClO 221.48 Cl (2), Br (5), OCH₃ (1) Not reported
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene 909122-17-4 C₉H₈BrClFO 263.52 Br (1), Cl (2), F (3), OCH₂CH₃ (4) Not reported

Key Observations :

  • Boiling Points and Volatility :
    • α-Bromo-3,5-difluorotoluene (bp 65°C) demonstrates that smaller substituents (e.g., methyl vs. methoxy) and fluorine atoms reduce boiling points due to lower molecular weight and weaker intermolecular forces .
    • Methoxy groups (as in anisoles) increase boiling points compared to methyl-substituted analogs due to stronger dipole-dipole interactions .
  • Electrophilic Reactivity :
    • Electron-withdrawing halogens (Br, Cl) deactivate the aromatic ring, directing subsequent substitutions to positions meta or para to existing groups. Methyl or methoxy groups can activate specific positions for further functionalization .

Biological Activity

3-Bromo-2-chloro-5-methylanisole (CAS No. 1208075-75-5) is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound is a derivative of anisole, characterized by the presence of bromine and chlorine substituents on the aromatic ring. The molecular formula is C8H8BrClOC_8H_8BrClO. The synthesis typically involves the halogenation of 5-methylanisole, often employing bromination followed by chlorination under controlled conditions using catalysts like iron or aluminum chloride.

The biological activity of this compound is influenced by the electron-withdrawing effects of its halogen substituents, which enhance the reactivity of the aromatic ring towards nucleophilic substitution reactions. This property is crucial for its interactions with biological targets such as enzymes and receptors.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Properties
Studies have shown that halogenated aromatic compounds can possess antimicrobial properties. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Antifungal Activity
The compound has also been investigated for its antifungal properties, with preliminary results suggesting efficacy against certain fungal strains. The mechanisms may include inhibition of fungal growth or alteration of cell wall synthesis.

3. Potential in Drug Development
Due to its structural characteristics, this compound is being explored as a potential building block in drug development, particularly in synthesizing compounds with therapeutic properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AntifungalInhibition of fungal strains
Drug DevelopmentBuilding block for therapeutic agents,

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for further development as an antimicrobial agent .

Case Study: Antifungal Screening

In another investigation focusing on antifungal activity, this compound was tested against several fungal strains. Results indicated that the compound effectively inhibited growth at lower concentrations, making it a candidate for further exploration in antifungal therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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